molecular formula C18H17BrFNO2 B1325478 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone CAS No. 898792-04-6

4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone

Cat. No.: B1325478
CAS No.: 898792-04-6
M. Wt: 378.2 g/mol
InChI Key: CVSONSAFKIZRTD-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone: is a synthetic organic compound belonging to the class of benzophenone derivatives It is characterized by the presence of bromine, fluorine, and morpholinomethyl groups attached to a benzophenone core

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as UV-absorbing materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The addition of a fluorine atom to the aromatic ring.

    Morpholinomethylation: The attachment of a morpholinomethyl group to the benzophenone structure.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity to these targets, leading to specific biological effects. The morpholinomethyl group may also play a role in modulating the compound’s activity by influencing its solubility and stability.

Comparison with Similar Compounds

    4-Bromo-2-fluorobenzophenone: Lacks the morpholinomethyl group, which may result in different chemical and biological properties.

    2-Fluoro-3’-morpholinomethyl benzophenone:

    4-Bromo-3’-morpholinomethyl benzophenone: Lacks the fluorine atom, which may influence its binding affinity and stability.

Uniqueness: 4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone is unique due to the combination of bromine, fluorine, and morpholinomethyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSONSAFKIZRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643100
Record name (4-Bromo-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-04-6
Record name Methanone, (4-bromo-2-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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